molecular formula C20H21N3O4 B1337219 Tyrosyl-tryptophan CAS No. 60815-41-0

Tyrosyl-tryptophan

Cat. No. B1337219
CAS RN: 60815-41-0
M. Wt: 367.4 g/mol
InChI Key: BMPPMAOOKQJYIP-WMZOPIPTSA-N
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Description

Tyrosyl-tryptophan is a dipeptide formed from L-tyrosine and L-tryptophan residues . It plays a role as a metabolite .


Synthesis Analysis

Tryptophanyl tRNA synthetase (WRS) is an essential enzyme that catalyzes the ligation of tryptophan to its cognate tRNA during translation . Mammalian WRS has evolved to acquire domains or motifs for novel functions beyond protein synthesis .


Molecular Structure Analysis

The molecular formula of Tyrosyl-tryptophan is C20H21N3O4 . Its IUPAC name is (2S)-2-[[ (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid .


Chemical Reactions Analysis

Tyrosine and tryptophan mediate high potential electron transfer reactions in proteins . The reaction is initiated by H atom abstraction at the substrate 3′-carbon .


Physical And Chemical Properties Analysis

Tyrosyl-tryptophan has a molecular weight of 367.4 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Biosynthetic Pathways and Defense Compounds

Tyrosine and tryptophan play critical roles in the biosynthesis of plant defense compounds. Specifically, tyrosine is a precursor for dhurrin, and tryptophan for indole glucosinolates. Additionally, tryptophan is essential for the synthesis of the phytohormone indole-3-acetic acid. Research has shed light on enzymes that catalyze the N-hydroxylation of these amino acids to intermediate oximes, leading to further biosynthetic steps (Celenza, 2001).

Spectroscopy in Proteins

In spectroscopic analysis, tryptophan and tyrosine are pivotal for understanding protein structure. Methods for determining these amino acids in proteins, based on absorbance measurements, play a significant role in protein amino acid analysis (Edelhoch, 1967).

Aromatic Amino Acid Biosynthesis

L-tryptophan, L-phenylalanine, and L-tyrosine, derived from the shikimate pathway, are essential for protein synthesis and act as precursors for numerous plant natural products like pigments and hormones. These aromatic amino acids (AAAs) are vital in human diets and targeted for herbicide development due to their exclusive biosynthetic pathways in plants (Maeda & Dudareva, 2012).

Enzymatic Structural Homology

The structural homology between tryptophanyl-tRNA synthetase (TrpRS) and tyrosyl-tRNA synthetase (TyrRS) reveals significant insights into the specific recognition of amino acids. This structural and genetic homology indicates a more recent divergence between TrpRS and TyrRS compared to other aminoacyl-tRNA synthetases (Doublié et al., 1995).

Role in Charge-Transfer Reactions

Tyrosine and tryptophan radicals are intermediates in biochemical charge-transfer reactions. Understanding the dynamics and properties of these radicals, especially in their protonated forms, is crucial in biochemical and physiological contexts (Nag et al., 2017).

Clinical Applications

In clinical and medical contexts, methods for simultaneous determination of tryptophan and tyrosine are significant. Techniques like differential pulse voltammetry and utilization of ZnFe2O4 nanoparticles modified electrodes demonstrate the importance of these amino acids in biological fluids (Ghoreishi & Malekian, 2017). Additionally, the analysis of these amino acids in mouse brain reveals theirpharmacological significance, particularly in neurotransmitter synthesis. Studies show that dipeptides containing these amino acids can effectively increase neurotransmitter precursor levels in the brain (Viell et al., 1988).

Electrochemical Analysis

Electrochemical methods for determining L-tryptophan, L-tyrosine, and L-cysteine using carbon nanofibers modified electrodes have shown high electrocatalytic activity. These methods are significant for their sensitivity, selectivity, and suitability in clinical and medicine applications (Tang et al., 2010).

Metabolic and Synthetic Pathways

Tyrosine synthesis in mammalian tissues, as observed in neoplastic mast cells of mice, represents a unique metabolic pathway. This discovery opens avenues for studying potential inhibitors of tryptophan and underscores the complexity of amino acid metabolism (Levine et al., 1964).

Electrochemical Selectivity

Innovative electrochemical methods have been developed for the selective determination of tryptophan in the presence of tyrosine. This highlights the intricate biochemical interactions between these amino acids and their significance in biological samples (Özcan & Şahin, 2012).

Biomedical Studies

The analysis of L-tryptophan in biological samples is critical for biomedical studies, as evident in the development of ultra-sensitive electrochemical sensors for selective analysis in biological samples. This research is vital for understanding the physiological and biochemical roles of these amino acids (Majidi et al., 2016).

Photofragmentation in Radical Peptides

Vacuum ultraviolet photofragmentation spectroscopy of tryptophan and tyrosine radical-containing peptides provides insights into the deactivation pathways following photon absorption. This research is crucial for understanding the behavior of biomolecular radical anions (Brunet et al., 2011).

Genetic Engineering and Metabolism

Transgenic tobacco expressing tryptophan decarboxylase and tyrosine decarboxylase genes demonstrates the impact of these enzymes on the depletion of aromatic amino acids and the subsequent effects on plant metabolism and physiology (Guillet et al., 2000).

Protein Structure Analysis

The mutual interference between tyrosine and tryptophan in proteins, analyzed through second-derivative spectroscopy, is essential for understanding protein structure and function. This research correlates with X-ray information andsolvent perturbation data, enhancing our understanding of protein dynamics (Ragone et al., 1984).

Biomarkers in Phenylketonuria

The study of melatonin and dopamine as biomarkers, particularly in the context of phenylketonuria, highlights the effects of tryptophan and tyrosine supplementation. This research is significant in optimizing treatment strategies for this metabolic disorder (Yano et al., 2014).

Plant Bioengineering

The characterization of rice tryptophan decarboxylases and their involvement in serotonin biosynthesis in transgenic rice illustrates the potential of genetic engineering in manipulating plant metabolic pathways. This research opens up possibilities for enhancing the production of valuable plant secondary metabolites (Kang et al., 2007).

Evolutionary Insights

Research on the active site of tryptophanyl-tRNA synthetase and its adaptation for tryptophan binding provides evolutionary insights into the specificity of amino acid recognition. This study underlines the common origin and divergence of enzymes crucial for protein synthesis (Praetorius-Ibba et al., 2000).

Enzyme Regulation

The study of yeast chorismate mutase reveals how tyrosine and tryptophan act through the same binding site at the enzyme's dimer interface. This research is vital for understanding the regulatory mechanisms in enzymatic pathways (Schnappauf et al., 1998).

Future Directions

Future work to extend visible light-mediated, site-selective bioconjugation methodology to encompass other native protein functionalities is now ongoing . The results are relevant to RNR and to other metalloproteins that employ redox-active .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPPMAOOKQJYIP-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosyl-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
TF Spande, M Wilchek, B Witkop - Journal of the American …, 1968 - ACS Publications
… The tyrosyl-tryptophan bond in the chymotryptic fragment Chy-1 was stable to chymotrypsin both in the natural and in the synthetic tetrapeptide. Treatment of the tryptic fragment 15-21 …
Number of citations: 60 pubs.acs.org
X Li, P Liu, K Li, F He - Acta Chimica Sinica, 1999 - sioc-journal.cn
… out for the systems Tryptophy1-Tyrosine and Tyrosyl-Tryptophan for different values of R, and the … mol^-^ 1 for Tryptophyl-Tyrosine and Tyrosyl-Tryptophan, respectively. The solvent …
Number of citations: 8 sioc-journal.cn
J Zhang, Q Zhao, Y Qin, W Si, H Zhang… - International Journal of …, 2023 - mdpi.com
… Metabolomic analysis identified 48 differential metabolites, of which Erosnin and Tyrosyl-Tryptophan were identified as core biomarkers. Erosnin and tyrosyl-tryptophan are potential …
Number of citations: 6 www.mdpi.com
SÏD Salman-Tabcheh, N Rabgaoui… - Free radical research …, 1993 - Taylor & Francis
… ,, 280 nm and A,, 260 nm) and tyrosyltryptophan (tryptophan fluorescence at A,, 360nm and … of an equimolar mixture of tyrosyl-glycyl-glycylphenylalanine and tyrosyl-tryptophan with 4 x …
Number of citations: 8 www.tandfonline.com
H Zhu, AS Abdullah, J He, J Xi, Y Mao, Y Feng… - International journal of …, 2021 - mdpi.com
… between kynurenine and tyrosyl-tryptophan and SHS … tyrosyl-tryptophan and the cotinine concentration. Tryptophan has been extensively studied, but evidence of tyrosyl-tryptophan is …
Number of citations: 7 www.mdpi.com
C Brunet, R Antoine, AR Allouche… - The Journal of …, 2011 - ACS Publications
Tryptophan (Trp • ) and tyrosyl (Tyr • ) radical containing peptides were produced by UV laser-induced electron detachment from a suitable precursor. Vacuum ultraviolet (VUV) action …
Number of citations: 33 pubs.acs.org
R Michalski, J Zielonka, E Gapys, A Marcinek… - Journal of Biological …, 2014 - ASBMB
Hydroperoxides of amino acid and amino acid residues (tyrosine, cysteine, tryptophan, and histidine) in proteins are formed during oxidative modification induced by reactive oxygen …
Number of citations: 64 www.jbc.org
F Lendzian - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 2005 - Elsevier
This short review compiles high-field electron paramagnetic resonance (EPR) and electron nuclear double resonance (ENDOR) studies on different intermediate amino acid radicals, …
Number of citations: 65 www.sciencedirect.com
JE Packer, JS Mahood, RL Willson… - International Journal of …, 1981 - Taylor & Francis
… Tryptophanyl-tyrosine It has been shown recently (Priitz and Land 1979) that when the azide radical, Ni, reacts with either of the dipeptides tryptophanyl-tyrosine or tyrosyl-tryptophan in …
Number of citations: 67 www.tandfonline.com
TE Beesley, RE Harman, TA Jacob… - Journal of the …, 1968 - ACS Publications
… The tyrosyl-tryptophan bond in the chymotryptic fragment Chy-1 was stable to chymotrypsin both in the natural and in the synthetic tetrapeptide. Treatment of the tryptic fragment 15-21 …
Number of citations: 9 pubs.acs.org

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